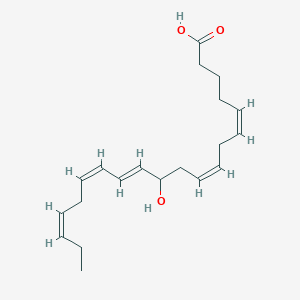

11-HEPE

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-WSAGHCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 11-Hydroxyeicosapentaenoic Acid (11-HEPE) from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE) from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This compound, an oxygenated metabolite of EPA, is implicated in various physiological processes, including the resolution of inflammation. This document details the enzymatic pathways responsible for its formation, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems. Quantitative data, detailed experimental protocols for in vitro synthesis and analysis, and visualizations of the biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction

Eicosapentaenoic acid (EPA) is an essential omega-3 polyunsaturated fatty acid renowned for its beneficial effects on human health, particularly in mitigating inflammatory responses. The biological activities of EPA are often mediated by its conversion into a diverse array of bioactive lipid mediators, collectively known as eicosanoids. Among these, the hydroxyeicosapentaenoic acids (HEPEs) have garnered significant interest. This guide focuses specifically on the biosynthesis of this compound, a monohydroxylated derivative of EPA, exploring the enzymatic systems that govern its production and its potential downstream signaling roles. Understanding the intricacies of this compound biosynthesis is critical for elucidating its physiological functions and exploring its therapeutic potential.

Enzymatic Pathways of this compound Biosynthesis

The conversion of EPA to this compound is not exclusive to a single enzymatic route but is accomplished through the action of at least three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. Non-enzymatic oxidation can also contribute to its formation[1].

Cyclooxygenase (COX) Pathway

Both COX-1 and COX-2 isoforms can catalyze the conversion of EPA to prostaglandin endoperoxides, and as a minor activity, they can also produce hydroperoxyeicosapentaenoic acids (HpEPEs), which are subsequently reduced to HEPEs.

-

COX-1 and COX-2: These enzymes can convert EPA into 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then reduced to this compound by peroxidases.

-

Aspirin-Acetylated COX-2: A particularly interesting aspect is the activity of COX-2 after it has been irreversibly acetylated by aspirin. This modification alters the enzyme's catalytic activity, favoring the production of hydroxylated fatty acids. While aspirin-acetylated COX-2 is well-known for producing 15(R)-HETE from arachidonic acid, it can also utilize EPA as a substrate to generate HEPEs.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. Various LOX isoforms can oxygenate EPA at different positions, including the C-11 position, to form 11-HpEPE, which is then reduced to this compound. The specific 11-LOX enzymes are key in this pathway. For instance, an 11R-lipoxygenase from Nostoc sp. has been shown to efficiently produce 11R-HETE from arachidonic acid, and similar activity can be inferred for EPA[2].

Cytochrome P450 (CYP) Pathway

Members of the cytochrome P450 superfamily, particularly those in the CYP4 family, are known to hydroxylate fatty acids. While their primary role with arachidonic acid is often ω-hydroxylation to produce 20-HETE, they also possess the capability to produce other positional isomers. CYP4F2 and CYP4A11 have been identified as potent fatty acid hydroxylases[3][4]. Although direct kinetic data for this compound production from EPA by these enzymes is limited, their known activity with arachidonic acid suggests they are potential catalysts for this reaction.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production varies significantly between the different enzymatic pathways and the specific isoforms involved. The following tables summarize the available quantitative data.

Note: Specific kinetic data for this compound production from EPA is scarce. The data presented here is a combination of direct measurements where available and inferred activities from studies on arachidonic acid metabolism by the same enzymes.

Table 1: Kinetic Parameters of Enzymes in HEPE Synthesis

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450 or min-1) | Source |

| COX-2 (ovine) | Arachidonic Acid | Prostaglandins, HETEs | ~5 | - | [5] |

| CYP4F2 (human) | Arachidonic Acid | 20-HETE | 24 | 7.4 min-1 | |

| CYP4A11 (human) | Arachidonic Acid | 20-HETE | 228 | 49.1 min-1 | |

| 11R-LOX (Nostoc sp.) | Arachidonic Acid | 11R-HETE | - | 7.9 µM min-1 g-1 cells |

Table 2: Relative Production of HEPEs by Different Enzyme Systems

| Enzyme System | Key Isoforms | Major HEPE Products from EPA | Notes |

| Cyclooxygenase (COX) | COX-1, COX-2 (aspirin-acetylated) | This compound, 15-HEPE | Generally a minor pathway compared to prostaglandin synthesis. |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX, 11-LOX | 5-HEPE, 12-HEPE, 15-HEPE, this compound | Isoform-dependent positional specificity. |

| Cytochrome P450 (CYP) | CYP4F, CYP4A, CYP2C, CYP2J | ω- and (ω-1)-HEPEs, various regioisomers including this compound | Broad substrate specificity and product profiles. |

Experimental Protocols

In Vitro Biosynthesis of this compound using a Recombinant Enzyme

This protocol provides a general method for the enzymatic synthesis of this compound from EPA using a recombinant lipoxygenase or cytochrome P450 enzyme expressed in E. coli or insect cells.

Materials:

-

Recombinant human 11-lipoxygenase (or other relevant enzyme)

-

Eicosapentaenoic acid (EPA)

-

HEPES buffer (50 mM, pH 7.0-8.0)

-

Cysteine (for LOX reactions) or NADPH (for CYP reactions)

-

Ethanol

-

Ethyl acetate

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Water

-

Nitrogen gas supply

Procedure:

-

Enzyme Preparation: Prepare a crude cell extract or purified recombinant enzyme solution.

-

Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing 50 mM HEPES buffer, the recombinant enzyme preparation, and a reducing agent (e.g., 10 mM cysteine for LOX) or cofactor (e.g., 1 mM NADPH for CYPs).

-

Substrate Addition: Dissolve EPA in ethanol to a stock concentration of 100 mM. Add the EPA stock solution to the reaction mixture to a final concentration of 1-5 mM. The final ethanol concentration should be kept low (e.g., <4% v/v) to avoid enzyme denaturation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the pooled organic extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the HEPEs with 5 mL of methanol.

-

-

Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a small volume of mobile phase (e.g., methanol/water mixture) for analysis.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples or in vitro reaction mixtures.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA)

-

This compound analytical standard

-

Deuterated internal standard (e.g., 11-HETE-d8)

Procedure:

-

Sample Preparation: Prepare samples as described in Protocol 4.1 or using appropriate extraction methods for biological matrices. Spike samples with the deuterated internal standard prior to extraction.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of B (e.g., 30%), ramp up to a high percentage (e.g., 95%) to elute the lipids, hold for a few minutes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40-50°C

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

This compound: A common transition is m/z 317.2 -> 167.1

-

Internal Standard (e.g., 11-HETE-d8): Monitor the appropriate transition for the specific standard used.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

-

Quantification: Generate a standard curve using the this compound analytical standard. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Pathways and Workflows

Biosynthetic Pathways of this compound from EPA

Caption: Enzymatic pathways for the biosynthesis of this compound from EPA.

Potential Signaling Pathways of this compound

Caption: Potential signaling pathways activated by this compound.

Experimental Workflow for this compound Production and Analysis

Caption: Workflow for in vitro this compound production and analysis.

Conclusion

The biosynthesis of this compound from EPA is a multifaceted process involving several key enzymatic pathways. The COX, LOX, and CYP450 systems all contribute to its formation, with the specific cellular context and enzymatic profile determining the predominant route. This guide has provided a detailed overview of these pathways, along with quantitative data and practical experimental protocols for the synthesis and analysis of this compound. The provided visualizations offer a clear depiction of the complex biochemical relationships. Further research is warranted to fully elucidate the specific roles of each enzymatic pathway in different tissues and disease states, and to unravel the complete signaling network of this compound. Such knowledge will be instrumental in harnessing the therapeutic potential of this and other omega-3 fatty acid-derived lipid mediators.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of 11-HEPE in Inflammatory Responses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

11-hydroxyeicosapentaenoic acid (11-HEPE) is an omega-3 fatty acid-derived lipid mediator with emerging roles in the active resolution of inflammation. As a metabolite of eicosapentaenoic acid (EPA), this compound is part of a larger family of specialized pro-resolving mediators (SPMs) that are critical for returning inflamed tissues to homeostasis. This document provides a technical overview of the biosynthesis, mechanism of action, and key experimental findings related to this compound's anti-inflammatory and pro-resolving functions. It details its effects on key innate immune cells, such as neutrophils and macrophages, and outlines the signaling pathways involved. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.

Biosynthesis of this compound

This compound is synthesized from EPA through enzymatic processes involving lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes.[1] In human neurons, EPA is metabolized into various HEPEs, including 5-, 8-, 9-, 11-, 12-, and 15-HEPE, by LOX enzymes.[1] The biosynthesis of these mediators is a crucial step in the body's response to inflammation, converting pro-inflammatory signals into a pro-resolving state.

The biosynthetic pathway for this compound and other related EPA-derived mediators is visualized below.

Caption: Biosynthesis of this compound and other EPA-derived mediators.

Mechanism of Action in Inflammatory Responses

This compound exerts its anti-inflammatory and pro-resolving effects by modulating the activity of key immune cells, primarily neutrophils and macrophages. The general mechanism involves binding to specific cell surface receptors, which in turn triggers intracellular signaling cascades that alter cellular functions.

Effects on Neutrophils

Neutrophils are among the first responders to sites of inflammation. While essential for clearing pathogens, their prolonged presence and activity can lead to tissue damage. This compound plays a crucial role in limiting neutrophil infiltration and promoting their clearance.

-

Inhibition of Chemotaxis: this compound has been shown to inhibit neutrophil migration towards chemoattractants. This action helps to reduce the influx of neutrophils into the inflamed tissue, thereby preventing excessive inflammation.[2]

Effects on Macrophages

Macrophages are critical for the resolution of inflammation, primarily through their ability to phagocytose apoptotic neutrophils and cellular debris. This compound enhances the phagocytic capacity of macrophages, a key step in the clearance of inflammatory exudate and the restoration of tissue homeostasis.

-

Enhancement of Phagocytosis: By promoting macrophage phagocytosis, this compound facilitates the removal of apoptotic cells, which is a hallmark of successful inflammation resolution.

The proposed signaling pathway for this compound's action on immune cells is depicted in the following diagram.

Caption: Proposed Signaling Pathway of this compound in Immune Cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of HEPEs on inflammatory responses.

Table 1: In Vitro Effects of HEPEs on Immune Cell Function

| Mediator | Cell Type | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| 5-HEPE | MIN6 cells | Insulin Secretion | 1 µM | Increased glucose-stimulated insulin secretion | [3] |

| 8-HEPE, 9-HEPE | - | PPAR Activation | - | Higher ligand activity than other HEPEs | [3] |

| 17,18-EEQ, 5-HEPE, 9-HEPE | Adipose Tissue | Anti-inflammatory | 1 µM | Attenuated inflammation | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the function of this compound.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemical gradient.

-

Cell Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., with Histopaque-1077). Erythrocytes are removed by sedimentation with gelatin or hypotonic lysis.

-

Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a chemoattractant (e.g., fMLP or LTB4), and the upper chamber contains the isolated neutrophils.

-

Treatment: Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control before being placed in the upper chamber.

-

Quantification: After an incubation period (typically 1-3 hours at 37°C), the number of neutrophils that have migrated through the porous membrane to the lower chamber is quantified. This can be done by manual cell counting with a microscope or by using a plate reader to measure the activity of a neutrophil-specific enzyme like myeloperoxidase.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles.

-

Macrophage Preparation: Macrophages can be derived from bone marrow (BMDMs) or from cell lines like RAW264.7. For BMDMs, bone marrow cells are cultured with M-CSF for several days to promote differentiation.

-

Target Preparation: Target particles, such as fluorescently labeled bacteria (e.g., GFP-labeled E. coli) or zymosan particles, are prepared.

-

Co-culture: Macrophages are plated and treated with this compound or a vehicle control. The fluorescently labeled target particles are then added to the macrophage culture.

-

Quantification: After an incubation period, extracellular fluorescence is quenched (e.g., with trypan blue), and the phagocytic index is determined. This can be measured by flow cytometry, which quantifies the percentage of macrophages that have engulfed fluorescent particles, or by fluorescence microscopy.

The general workflow for these key in vitro experiments is illustrated below.

Caption: In Vitro Experimental Workflows for this compound.

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential in the resolution of inflammation. Its ability to inhibit neutrophil migration and enhance macrophage phagocytosis places it at a critical juncture in the transition from a pro-inflammatory to a pro-resolving state. The elucidation of its specific receptors and downstream signaling pathways is an active area of research. Future studies should focus on:

-

Definitive Receptor Identification: Identifying and characterizing the specific receptor(s) for this compound on different immune cells.

-

In Vivo Efficacy: Further evaluating the therapeutic efficacy of this compound in various preclinical models of inflammatory diseases.

-

Structure-Activity Relationship: Synthesizing and testing this compound analogs to identify more potent and stable compounds for potential drug development.

A deeper understanding of the mechanisms of action of this compound and other SPMs will pave the way for novel therapeutic strategies that promote the resolution of inflammation and restore tissue homeostasis.

References

- 1. Omega-3 polyunsaturated fatty acids protect against inflammation through production of LOX and CYP450 lipid mediators: relevance for major depression and for human hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Bioactivity of 11-HEPE in Human Cells: A Technical Guide to a Molecule of Interest

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a mono-hydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While other HEPE isomers have been the subject of extensive research, revealing their roles in inflammation, cell signaling, and various physiological processes, the specific biological activities of this compound in human cells remain largely uncharacterized. This technical guide synthesizes the currently available information on this compound, highlights the significant knowledge gaps, and provides a comprehensive framework of experimental protocols and potential signaling pathways to guide future research into this intriguing lipid mediator.

Introduction: The Landscape of HEPEs and the Enigma of this compound

Eicosapentaenoic acid (EPA) is metabolized in human cells by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a variety of bioactive lipid mediators, including the hydroxyeicosapentaenoic acids (HEPEs). These molecules are critical signaling agents in a range of biological processes. While isomers such as 5-HEPE, 12-HEPE, and 18-HEPE have been identified as having roles in inflammation resolution and as ligands for specific receptors, this compound is predominantly mentioned in the literature as a detected compound with little to no functional data.

One study has suggested that a racemic mixture of this compound may interact with peroxisome proliferator-activated receptors (PPARs) and modulate the activity of COX and LOX enzymes, though this remains speculative.[1] Another study detected this compound in human M2-like macrophages, but its specific function was not determined. The stereochemistry of oxidized fatty acids is known to be crucial for their biological activity, but detailed studies on the individual 11(R)-HEPE and 11(S)-HEPE enantiomers are lacking.[1]

Quantitative Data Summary

Due to the limited research on the specific biological activities of this compound, there is a notable absence of quantitative data such as EC50 or IC50 values for its effects on human cells. The following table summarizes the context in which this compound has been identified, highlighting the lack of specific functional data.

| Study Context | Human Cell Type | Findings Related to this compound | Quantitative Data (for this compound) | Citation |

| Analysis of EPA metabolites | M2-like Macrophages | This compound was detected as one of the HEPE isomers present. | Not provided | |

| General review of eicosanoids | Not specified | Speculated to potentially interact with PPARs and modulate COX/LOX enzymes based on structural similarity to other eicosanoids. | Not provided | [1] |

| Lipidomic analysis of plasma | Plasma | Levels of this compound, along with other HEPEs, increase in response to omega-3 PUFA supplementation. | Not provided |

Potential Signaling Pathways of this compound

Based on the known mechanisms of other HEPE isomers and related lipid mediators, this compound may exert its biological effects through several signaling pathways. The following diagrams illustrate these hypothetical pathways.

References

11-Hydroxy-12,13-epoxy-9Z-octadecenoic Acid (11-HEPE): A Technical Guide for Researchers

Executive Summary

11-Hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the hydroxyeicosapentaenoic acid (HEPE) family of lipid mediators, this compound is implicated in the resolution of inflammation and the regulation of metabolic processes. While research on specific HEPE isomers is ongoing, the class as a whole is recognized for its potential therapeutic benefits. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, proposed signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of omega-3 fatty acid metabolites.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established for their health benefits, largely attributed to their anti-inflammatory properties. These effects are mediated in part by their conversion into a diverse array of bioactive lipid mediators, including resolvins, protectins, and maresins. The hydroxyeicosapentaenoic acids (HEPEs) are a class of oxygenated metabolites of EPA that have demonstrated roles in modulating inflammatory responses and metabolic homeostasis.

This compound is one such metabolite, formed through the enzymatic oxygenation of EPA. While the biological activities of some HEPE isomers, such as 5-HEPE, 12-HEPE, and 15-HEPE, have been more extensively characterized, the specific functions of this compound are an emerging area of investigation. This guide synthesizes the current understanding of this compound and provides the necessary technical information to facilitate further research into its physiological roles and therapeutic applications.

Biosynthesis of this compound

This compound is synthesized from EPA through the action of several enzymatic pathways, primarily involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as cytochrome P450 (CYP) monooxygenases. Non-enzymatic oxidation can also contribute to its formation.

The primary enzymatic routes for the formation of various HEPE isomers, including the conceptual pathway for this compound, are outlined below. The conversion of EPA to HEPEs is a critical step in the generation of these signaling molecules.

Signaling Pathways and Mechanism of Action

The precise signaling pathway for this compound has not yet been fully elucidated. However, based on the known mechanisms of other HEPE isomers and related lipid mediators, a putative signaling cascade can be proposed. Many HEPEs exert their effects through activation of G-protein coupled receptors (GPCRs) or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose-dependent insulin secretion. Other HEPEs, including 8-HEPE and 9-HEPE, have been shown to be potent activators of PPARs.

Given the structural similarity, it is plausible that this compound also interacts with a GPCR, potentially a Gs or Gq-coupled receptor, or acts as a ligand for PPARγ. Activation of these pathways could lead to downstream effects on gene expression related to inflammation and metabolism. A proposed signaling pathway for this compound is depicted below, illustrating a hypothetical activation of a GPCR leading to the modulation of inflammatory and metabolic responses.

Quantitative Data

Quantitative data for this compound is limited in the current literature. Most studies have focused on a mixture of HEPE isomers or other specific isomers. The tables below summarize the available quantitative information for HEPEs in general, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of HEPEs

| HEPE Isomer(s) | Assay | Target | Effect | Concentration | Citation |

| Mixture of HEPEs (including this compound) | Macrophage Inflammation Assay | iNOS, TNFα, IL-1β, IL-6 mRNA | Suppression | 1 µM | [1] |

| 5-HEPE | Insulin Secretion Assay | GPR119 | Enhanced glucose-dependent insulin secretion | - | |

| 8-HEPE, 9-HEPE | PPAR Activation Assay | PPARα, PPARγ, PPARδ | Transcriptional Activation | > 4-64 µM |

Table 2: Physiological Concentrations of HEPEs

| HEPE Isomer | Biological Matrix | Condition | Concentration (pg/mL) | Citation |

| 18R/S-HEPE | Human Plasma | After 3 weeks of n-3 fatty acid supplementation | 386 ± 56 | [2] |

| This compound, 12-HEPE, 15-HEPE | Human Plasma | Psoriatic arthritis patients | Upregulated and correlated with disease activity | [3] |

Experimental Protocols

Synthesis and Purification of this compound

A chemo-enzymatic approach can be employed for the synthesis of this compound, leveraging the specificity of lipoxygenase enzymes.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Soybean lipoxygenase (or other suitable 11-lipoxygenase)

-

Sodium borohydride (NaBH₄)

-

Solvents: Ethanol, Hexane, Diethyl ether, Acetonitrile, Water

-

Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) cartridges (C18)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Protocol:

-

Enzymatic Oxidation: Dissolve EPA in ethanol and buffer to an appropriate pH for the chosen lipoxygenase. Add the lipoxygenase and incubate at room temperature with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Once the reaction is complete, reduce the resulting hydroperoxy-eicosapentaenoic acid (HpEPE) to HEPE by adding a molar excess of sodium borohydride.

-

Extraction: Acidify the reaction mixture and extract the lipids with a mixture of hexane and diethyl ether. Wash the organic phase with water and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract and purify the HEPE isomers using solid-phase extraction followed by preparative HPLC. Use a C18 column and a mobile phase gradient of acetonitrile in water with 0.1% TFA. Collect the fraction corresponding to this compound based on the retention time of a standard, if available, or by analytical LC-MS.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from plasma samples.

Materials:

-

Plasma samples

-

Deuterated internal standard (e.g., this compound-d8)

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (C18)

-

LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol:

-

Sample Preparation: To 100 µL of plasma, add the deuterated internal standard. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

-

Solid-Phase Extraction: Condition a C18 SPE cartridge with methanol and then water. Load the supernatant from the protein precipitation step. Wash the cartridge with water and then a low percentage of methanol in water. Elute the HEPEs with methanol or ethyl acetate.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. Inject the sample onto the LC-MS/MS system.

-

LC Conditions: Use a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.

-

MS/MS Conditions: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

-

In Vitro Macrophage Anti-Inflammatory Assay

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

-

Cell Culture: Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophages using PMA.

-

Treatment: Seed the macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect of this compound.

Conclusion

This compound is a promising but understudied metabolite of EPA with potential roles in inflammation and metabolic regulation. While specific data on its biological activity and signaling pathways are still emerging, the information available for the broader class of HEPEs provides a strong foundation for future research. The experimental protocols detailed in this guide are intended to facilitate the investigation of this compound and contribute to a better understanding of its therapeutic potential. Further studies are warranted to identify its specific receptors, elucidate its precise mechanisms of action, and establish its physiological and pathophysiological significance.

References

- 1. Hydroxyeicosapentaenoic acids and epoxyeicosatetraenoic acids attenuate early occurrence of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 11-HEPE in Specialized Pro-Resolving Mediator Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is a highly orchestrated process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). While significant research has elucidated the pathways of well-characterized SPMs such as resolvins, protectins, and lipoxins, the precise function of many other lipid mediators remains under investigation. This technical guide focuses on 11-hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). We consolidate the current understanding of this compound's biosynthesis, its putative role within the pro-resolving framework, and the methodologies crucial for its study. This document aims to provide a comprehensive resource for researchers in inflammation biology and drug development, highlighting both the established knowledge and the critical gaps in our understanding of this compound's function in promoting the resolution of inflammation.

Introduction: The Resolution of Inflammation and the Rise of SPMs

Acute inflammation is a fundamental protective response to infection or tissue injury. Its successful termination, or resolution, is an active process, not a mere passive decay of pro-inflammatory signals.[1][2] This active resolution is orchestrated by a class of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[2][3] SPMs are biosynthesized from polyunsaturated fatty acids (PUFAs), primarily the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as the omega-6 fatty acid arachidonic acid (AA).[3] The families of SPMs, including resolvins, protectins, maresins, and lipoxins, act to limit excessive neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages (a process termed efferocytosis), and promote tissue regeneration.

Among the myriad of lipid mediators derived from EPA are the hydroxyeicosapentaenoic acids (HEPEs). While some HEPEs, such as 18-HEPE, are well-defined precursors to the potent pro-resolving Resolvin E-series, the specific roles of other positional isomers, including this compound, are less clear. This guide will synthesize the current knowledge surrounding this compound and its potential involvement in SPM pathways.

Biosynthesis of this compound

This compound is an oxygenated metabolite of EPA, and its formation can occur through several enzymatic and non-enzymatic pathways. The stereochemistry of the hydroxyl group at the 11-position (R or S) is dependent on the generating enzyme and is a critical determinant of its biological activity.

Enzymatic Pathways:

-

Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2 can metabolize EPA to hydroperoxy-eicosapentaenoic acid (HpEPE) intermediates, which are then reduced to HEPEs. Specifically, COX-derived 11-HETE from arachidonic acid is exclusively in the R configuration, suggesting that COX-mediated synthesis of this compound would likely yield 11(R)-HEPE.

-

Lipoxygenase (LOX) Enzymes: Various lipoxygenases can also oxygenate EPA to produce HEPEs. While the primary products of human 5-LOX, 12-LOX, and 15-LOX are 5-HEPE, 12-HEPE, and 15-HEPE, respectively, other microbial or plant-derived LOX enzymes have been shown to produce this compound. For example, a bacterial 11S-lipoxygenase has been identified.

Non-Enzymatic Pathway:

-

Autoxidation: this compound can also be generated non-enzymatically through the auto-oxidation of EPA, which typically results in a racemic mixture of R and S enantiomers.

The biosynthesis of this compound is summarized in the following diagram:

Biosynthesis of this compound from EPA.

Putative Functions of this compound in Pro-Resolving Pathways

Direct evidence detailing the specific pro-resolving functions of this compound is currently limited in the scientific literature. However, based on the known actions of other HEPEs and the general paradigm of SPM function, we can hypothesize its potential roles.

Potential Mechanisms of Action:

-

Receptor-Mediated Signaling: Many SPMs exert their effects through G protein-coupled receptors (GPCRs). For instance, Resolvin E1 (a downstream metabolite of 18-HEPE) signals through ChemR23 and BLT1. While a specific receptor for this compound has not yet been identified, it is plausible that it interacts with a currently known or orphan GPCR to initiate intracellular signaling cascades that dampen inflammation.

-

Modulation of Nuclear Receptors: Some lipid mediators, including certain HEPEs, can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that regulate genes involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, generally leads to anti-inflammatory effects. Further research is needed to determine if this compound can bind to and activate PPARs.

-

Precursor to Other Bioactive Mediators: It is possible that this compound serves as a precursor to more potent, yet-to-be-identified di- or tri-hydroxy metabolites with distinct pro-resolving activities, similar to how 18-HEPE is a precursor to the Resolvin E series.

Hypothesized Pro-Resolving Effects:

-

Inhibition of Neutrophil Infiltration: A hallmark of SPMs is their ability to inhibit the recruitment of neutrophils to sites of inflammation. It is hypothesized that this compound may share this property, potentially by interfering with chemokine signaling or downregulating adhesion molecule expression on neutrophils or endothelial cells.

-

Stimulation of Macrophage Efferocytosis: The clearance of apoptotic neutrophils by macrophages is a critical step in the resolution of inflammation. SPMs enhance this process. Future studies should investigate whether this compound can modulate macrophage phenotype towards a pro-resolving M2-like state and enhance their phagocytic capacity.

-

Modulation of Cytokine Production: SPMs can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and stimulate the release of anti-inflammatory cytokines (e.g., IL-10). The effect of this compound on cytokine profiles in immune cells is an important area for future investigation.

The following diagram illustrates the potential, though currently unconfirmed, signaling pathway for this compound:

Hypothesized signaling pathways for this compound.

Quantitative Data

Quantitative data on the biological activity and in vivo concentrations of this compound are sparse. Most lipidomics studies that detect this compound do so as part of a larger panel of lipid mediators, and often do not provide specific functional data for this molecule alone. The table below summarizes the type of quantitative data that is crucial for understanding the role of this compound and highlights the current lack of specific values.

| Parameter | Description | Typical Units | This compound Data | Reference SPMs (for comparison) |

| Receptor Binding Affinity (Kd) | The concentration of ligand at which 50% of the receptors are occupied. A lower Kd indicates higher affinity. | nM | Not Determined | RvE1 (ChemR23): ~11 nM |

| Effective Concentration (EC50) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | nM | Not Determined | RvE1 (inhibits PMN migration): 1-10 nM |

| In Vivo Concentration | The concentration of the mediator detected in biological fluids or tissues during inflammation and its resolution. | pg/mL or ng/g tissue | Detected, but concentrations vary widely with model and timepoint. | RvE1 (human plasma): 0.1-0.4 ng/mL |

Experimental Protocols

The study of this compound and other lipid mediators requires sensitive and specific analytical techniques. The gold standard for the identification and quantification of these molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1. Lipid Mediator Extraction from Biological Samples

A general workflow for the extraction of lipid mediators from plasma or serum for LC-MS/MS analysis is as follows:

-

Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma. Store plasma at -80°C until analysis to prevent degradation of lipid mediators.

-

Internal Standard Spiking: Thaw samples on ice. Add a solution containing a known amount of deuterated internal standards (e.g., d8-5-HETE, d5-RvD2). This is critical for accurate quantification as it corrects for sample loss during extraction and for matrix effects during analysis.

-

Protein Precipitation: Add cold methanol (typically 2-4 volumes) to the sample to precipitate proteins. Incubate at -20°C for at least 30 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or methyl formate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

References

- 1. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of 11-HEPE in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the resolution of inflammation and plays a role in various physiological and pathophysiological processes. Murine models are invaluable tools for elucidating the in vivo formation, metabolism, and biological functions of this compound. This technical guide provides a comprehensive overview of the core methodologies and current understanding of this compound biosynthesis in mice, tailored for researchers in academia and the pharmaceutical industry.

Data Presentation: Quantitative Analysis of this compound Formation

The in vivo generation of this compound in murine models can be significantly modulated by dietary interventions. Supplementation with EPA has been shown to robustly increase the levels of its downstream metabolites, including this compound.

Table 1: Effect of Dietary EPA Supplementation on HEPE Levels in Female C57BL/6J Mice

| Analyte | Fold Increase with EPA Supplementation (compared to control or high-fat diet) |

| 5-HEPE | 15 - 107-fold |

| 9-HEPE | 15 - 107-fold |

| This compound | 15 - 107-fold [1] |

| 15-HEPE | 15 - 107-fold[1] |

| 8-HEPE | 55-fold (compared to high-fat diet)[1] |

This data is derived from a study where female C57BL/6J mice were fed a high-fat diet supplemented with EPA for 13 weeks[1].

Biosynthesis of this compound in Murine Models

The formation of this compound from EPA in mice is a multi-enzymatic process involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. The relative contribution of each pathway can vary depending on the tissue, cell type, and the inflammatory context.

Signaling Pathway Diagram

Caption: Biosynthesis pathways of this compound from EPA in murine models.

Experimental Protocols

Dietary Induction of this compound Formation

This protocol is based on studies demonstrating increased HEPE levels following dietary EPA supplementation[1].

Objective: To increase the in vivo formation of this compound through dietary administration of EPA.

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6J (female mice have been shown to exhibit a robust response)

-

Age: 6-8 weeks

Dietary Regimen:

-

Acclimatization: House mice for one week under standard conditions with ad libitum access to a standard chow diet and water.

-

Diet Groups:

-

Control Group: AIN-93G or a standard high-fat diet (e.g., 60% kcal from fat).

-

EPA Supplemented Group: The control diet supplemented with EPA. A typical supplementation level is around 2-5% of the total diet weight.

-

-

Duration: Feed the mice the respective diets for a period of 4-13 weeks.

-

Sample Collection: At the end of the study period, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, plasma). Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Inflammatory Models for Studying this compound Formation

Inflammatory stimuli can induce the expression and activity of enzymes involved in HEPE biosynthesis.

This model is widely used to study acute inflammation and the production of lipid mediators.

Objective: To induce an acute inflammatory response and measure the subsequent formation of this compound.

Procedure:

-

Animal Model: Male or female C57BL/6J mice, 8-12 weeks old.

-

Zymosan Administration: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in saline. Inject 1 mg of zymosan intraperitoneally (i.p.) into each mouse.

-

Peritoneal Lavage: At desired time points (e.g., 4, 12, 24 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity.

-

Sample Processing: Collect the peritoneal lavage fluid, centrifuge to pellet the cells, and collect the supernatant for lipid mediator analysis.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

Objective: To induce systemic inflammation and assess its impact on this compound production.

Procedure:

-

Animal Model: Male or female C57BL/6J mice, 8-12 weeks old.

-

LPS Administration: Inject mice intraperitoneally with LPS from E. coli at a dose of 1-5 mg/kg body weight.

-

Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture and harvest tissues such as the liver and lungs.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.

Sample Preparation (Solid-Phase Extraction):

-

Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an internal standard (e.g., d8-12-HETE).

-

Centrifuge the homogenate to pellet proteins and debris.

-

Acidify the supernatant to pH ~3.5.

-

Load the sample onto a conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering substances.

-

Elute the lipid mediators with a more polar solvent (e.g., methyl formate or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate the different HEPE isomers.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

Experimental Workflow Visualization

Caption: A typical experimental workflow for studying this compound in vivo.

Conclusion

The study of this compound in murine models provides critical insights into its role in health and disease. By employing robust dietary and inflammatory induction protocols coupled with sensitive analytical techniques like LC-MS/MS, researchers can effectively investigate the in vivo formation and function of this important lipid mediator. This guide offers a foundational framework for designing and executing experiments aimed at advancing our understanding of this compound biology, with potential implications for the development of novel therapeutic strategies for inflammatory diseases.

References

Enzymatic Synthesis of 11-HEPE via Lipoxygenase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This compound is of significant interest due to its emerging role in the resolution of inflammation and its potential therapeutic applications. This document details the lipoxygenase (LOX) pathways involved in its synthesis, provides structured experimental protocols, and presents quantitative data for key reactions.

Introduction to this compound and its Significance

This compound is an oxylipin generated from the oxygenation of the omega-3 polyunsaturated fatty acid EPA. It exists as two stereoisomers, 11(S)-HEPE and 11(R)-HEPE, with their biological activities potentially differing.[1] Emerging research suggests that this compound, along with other HEPE isomers, possesses anti-inflammatory properties and may play a crucial role in the resolution phase of inflammation.[1][2] This makes the controlled enzymatic synthesis of this compound a critical area of study for developing novel therapeutics for inflammatory diseases.

Lipoxygenase Pathways for this compound Synthesis

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids.[3] Several LOX isozymes have been identified to produce various HEPE isomers from EPA, including this compound. The primary product of the lipoxygenase reaction is a hydroperoxyeicosapentaenoic acid (11-HpEPE), which is subsequently reduced to the more stable hydroxy form, this compound, often by cellular peroxidases or chemical reducing agents.[3]

Key Lipoxygenase Isozymes

Specific LOX isozymes exhibit distinct regioselectivity, leading to the formation of different HEPE positional isomers. The following table summarizes LOX isozymes capable of producing various HEPEs, including the this compound of interest.

| Lipoxygenase Isozyme | Substrate | Major Products from EPA | Reference |

| 11R-Lipoxygenase (from Nostoc sp.) | Eicosapentaenoic Acid (EPA) | 11R-HEPE | |

| 11S-Lipoxygenase (from Myxococcus xanthus) | Eicosapentaenoic Acid (EPA) | 11S-HEPE | |

| 12-Lipoxygenase (human platelet-type) | Eicosapentaenoic Acid (EPA) | 12-HEPE | |

| 15-Lipoxygenase-1 (human) | Eicosapentaenoic Acid (EPA) | 15-HEPE, 12-HEPE | |

| 5-Lipoxygenase (human) | Eicosapentaenoic Acid (EPA) | 5-HEPE, LTB5 |

Biosynthetic Pathway of this compound

The enzymatic synthesis of this compound from EPA via an 11-lipoxygenase follows a two-step process. First, the 11-LOX enzyme abstracts a hydrogen atom from the C-13 position of EPA, followed by the stereospecific insertion of molecular oxygen at the C-11 position to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE). This unstable intermediate is then reduced to the stable this compound.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of 11R-HEPE

This protocol is adapted from the quantitative production of 11R-hydroxyeicosatetraenoic acid (11R-HETE) and can be applied for 11R-HEPE synthesis using EPA as the substrate.

Materials:

-

Recombinant E. coli cells expressing 11R-lipoxygenase from Nostoc sp.

-

Eicosapentaenoic acid (EPA)

-

Ethanol

-

Cysteine

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer (pH 7.0)

-

Centrifuge

-

Incubator shaker

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli cells expressing 11R-lipoxygenase in an appropriate growth medium. Harvest the cells by centrifugation and wash them with 0.85% (w/v) NaCl.

-

Reaction Setup: Prepare the reaction mixture in a baffled flask containing:

-

PIPES buffer (pH 7.0)

-

10 g/L (wet weight) of recombinant E. coli cells

-

5.0 mM EPA (dissolved in a small volume of ethanol, final ethanol concentration of 4% v/v)

-

10 mM Cysteine (as a reducing agent)

-

-

Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm for 60 minutes.

-

Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic phase. Evaporate the ethyl acetate under reduced pressure.

Quantitative Data: Based on the synthesis of 11R-HETE from arachidonic acid, a similar high conversion yield can be expected for 11R-HEPE from EPA.

| Parameter | Value |

| Substrate Concentration | 5.0 mM |

| Cell Concentration | 10 g/L |

| Temperature | 25°C |

| pH | 7.0 |

| Reaction Time | 60 min |

| Molar Conversion Yield | ~95% |

| Volumetric Productivity | ~79 µM/min |

Purification of this compound by HPLC

This protocol is a general guideline for the purification of HEPE isomers and can be optimized for this compound.

Materials:

-

Crude this compound extract (from the enzymatic synthesis)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid (or acetic acid)

-

Reversed-phase C18 semi-preparative HPLC column (e.g., 250 x 10 mm)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the dried crude extract in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: An isocratic or gradient elution can be used. A typical starting point is an isocratic mixture of ACN:Water:Formic Acid (e.g., 55:45:0.1 v/v/v). The gradient can be optimized to achieve the best separation of this compound from other reaction components.

-

Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).

-

Detection: Monitor the elution at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HEPEs.

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.

-

Purity Assessment: Assess the purity of the final product by analytical HPLC and LC-MS/MS.

Analysis of this compound by LC-MS/MS

Materials:

-

Purified this compound

-

Deuterated internal standard (e.g., d8-5-HETE)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation: Spike the sample with the deuterated internal standard.

-

LC Separation: Use a C18 analytical column with a suitable gradient of water and acetonitrile containing 0.1% formic acid to separate this compound from other isomers.

-

MS/MS Detection: Employ electrospray ionization (ESI) in the negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

This compound transition: m/z 317.2 -> specific fragment ions (e.g., m/z 167.1)

-

d8-5-HETE transition: m/z 327.2 -> specific fragment ions

-

Signaling Pathways and Experimental Workflows

Role of this compound in Inflammatory Resolution

This compound is increasingly recognized as a specialized pro-resolving mediator (SPM). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process crucial for tissue homeostasis and repair. The signaling pathway of this compound is still under active investigation, but it is believed to contribute to the resolution of inflammation by:

-

Inhibiting neutrophil infiltration: Reducing the recruitment of neutrophils to the site of inflammation.

-

Promoting efferocytosis: Enhancing the clearance of apoptotic cells by macrophages.

-

Modulating cytokine production: Shifting the balance from pro-inflammatory to anti-inflammatory cytokines.

Experimental Workflow for this compound Synthesis and Analysis

The following diagram outlines a typical workflow for the enzymatic production, purification, and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound via lipoxygenase pathways offers a controlled and stereospecific route to obtaining this valuable bioactive lipid mediator. By selecting the appropriate LOX isozyme and optimizing reaction conditions, high yields of this compound can be achieved. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the fields of inflammation, lipid biochemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Graphviz [graphviz.org]

- 2. Inflammation resolution and specialized pro-resolving lipid mediators in chronic rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of 11-HEPE in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of 11-hydroxy-12,13-epoxy-9-octadecenoic acid (11-HEPE) in human plasma. Due to the limited availability of direct quantitative data for this compound in healthy individuals, this document also includes information on related compounds and general methodologies for eicosanoid analysis to provide a comprehensive context for researchers.

Executive Summary

This compound is an oxidized lipid mediator derived from eicosapentaenoic acid (EPA). While the quantification and biological activities of other HEPE isomers, such as 12-HEPE and 18-HEPE, are more extensively studied, data on the physiological concentrations of this compound in the plasma of healthy humans are scarce. Existing research suggests that this compound levels may be influenced by dietary supplementation with EPA. The standard method for the quantification of HEPEs and other eicosanoids in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction. The precise signaling pathways of this compound are not well-elucidated; however, pathways of related HEPE isomers offer potential models for its biological function.

Quantitative Data on this compound in Human Plasma

Direct measurements of baseline physiological concentrations of this compound in healthy human plasma are not well-documented in the available scientific literature. One study investigating the effects of EPA supplementation in patients with major depressive disorder reported changes in this compound levels, suggesting its presence and modulation in human circulation. However, this study did not establish a reference range for a healthy population.

| Analyte | Population | Condition | Plasma Concentration | Notes | Reference |

| This compound | Patients with Major Depressive Disorder | Post 4 g/day EPA supplementation | A trend for a greater increase was observed in responders vs. non-responders (p=0.067). | Baseline concentrations in healthy controls were not provided. | [1] |

The lack of extensive data may indicate that this compound is present at very low endogenous concentrations, is transient in nature, or is not as abundant as other lipoxygenase products derived from EPA.

Experimental Protocols for Quantification of HEPEs in Human Plasma

The following is a generalized protocol for the quantification of HEPE isomers, including this compound, from human plasma based on common methodologies described for eicosanoid analysis.

Blood Collection and Plasma Separation

-

Anticoagulant: Collect whole blood into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) or heparin.

-

Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.

-

Storage: Transfer the resulting plasma supernatant to clean polypropylene tubes and store at -80°C until analysis to prevent lipid degradation.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Internal Standards: Spike plasma samples with a known amount of a deuterated internal standard for the analyte of interest (e.g., this compound-d8) to correct for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent such as methanol or acetonitrile (typically in a 2:1 or 3:1 ratio of solvent to plasma). Vortex and then centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the lipids of interest with a higher-percentage organic solvent, such as methanol or ethyl acetate.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column for the separation of the lipid mediators.

-

Mobile Phase: Employ a gradient elution with a mobile phase system typically consisting of water with a small percentage of formic or acetic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

-

Mass Spectrometry Detection:

-

Ionization: Utilize electrospray ionization (ESI) in the negative ion mode, as eicosanoids readily form [M-H]⁻ ions.

-

Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.

-

Quantification: Generate a calibration curve using known concentrations of an authentic this compound standard to quantify the concentration in the plasma samples.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of HEPEs from EPA

The following diagram illustrates the general enzymatic pathway for the formation of hydroxyeicosapentaenoic acids (HEPEs) from eicosapentaenoic acid (EPA) via the action of lipoxygenase (LOX) enzymes.

References

11-HEPE: A Robust Biomarker for Omega-3 Supplementation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The growing interest in the therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA), has created a critical need for reliable biomarkers to monitor their intake and metabolic effects. Among the various metabolites of EPA, 11-hydroxy-eicosapentaenoic acid (11-HEPE) has emerged as a promising and specific biomarker of omega-3 supplementation. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, its direct correlation with omega-3 intake, detailed analytical protocols for its quantification, and its role in cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in utilizing this compound as a key endpoint in clinical and preclinical studies.

Introduction

Omega-3 fatty acids, primarily EPA and docosahexaenoic acid (DHA), are well-recognized for their beneficial effects on cardiovascular health, inflammation, and various other physiological processes.[1][2] The therapeutic efficacy of omega-3 supplementation is often dose-dependent, necessitating accurate methods to assess compliance and bioavailability.[3][4] While direct measurement of EPA in plasma or red blood cells is a common practice, the analysis of its downstream metabolites can provide a more dynamic and functionally relevant picture of its metabolic impact.[5]

This compound is a hydroxylated metabolite of EPA, formed through the enzymatic action of cyclooxygenases (COX) and lipoxygenases (LOX). Its production is directly proportional to the availability of its precursor, EPA, making it a sensitive and specific indicator of recent omega-3 intake. This guide will delve into the scientific basis for using this compound as a biomarker, present quantitative data from supplementation studies, provide detailed experimental protocols for its measurement, and illustrate its involvement in key signaling pathways.

Quantitative Data from Omega-3 Supplementation Studies

The following tables summarize data from clinical trials that have investigated the impact of omega-3 supplementation on circulating levels of HEPEs, including this compound. These studies consistently demonstrate a significant, dose-dependent increase in HEPE concentrations following supplementation.

Table 1: Plasma HEPE Levels Following Omega-3 Supplementation in Patients with Peripheral Artery Disease

| Analyte | Placebo (Pre-intervention) | Placebo (Post-intervention) | Fish Oil (Pre-intervention) | Fish Oil (Post-intervention) | Fold Change (Fish Oil) | p-value (Fish Oil) |

| 18-HEPE | 1.0 ± 0.2 | 1.1 ± 0.2 | 1.2 ± 0.2 | 2.8 ± 0.4 | 2.3 | <0.0001 |

| 15-HEPE | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.1 | 1.7 | 0.03 |

| 5-HEPE | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.4 ± 0.1 | 1.9 | 0.04 |

-

Study Design: Randomized, placebo-controlled trial.

-

Intervention: 4.4 g of fish oil daily for one month.

-

Note: Data are presented as mean ± SEM. While this study did not specifically report this compound, it demonstrates a clear increase in other HEPE isomers.

Table 2: Adipose Tissue HEPE Levels in Mice Fed a High-Fat Diet with EPA Supplementation

| Analyte | Control Diet | High-Fat (HF) Diet | HF + EPA Diet | Fold Change (HF+EPA vs HF) |

| 5-HEPE | 1.2 ± 0.3 | 0.8 ± 0.2 | 12.8 ± 2.5 | 16.0 |

| 8-HEPE | 0.5 ± 0.1 | 0.1 ± 0.0 | 5.5 ± 1.2 | 55.0 |

| 9-HEPE | 0.3 ± 0.1 | 0.2 ± 0.1 | 3.2 ± 0.7 | 16.0 |

| This compound | 0.4 ± 0.1 | 0.3 ± 0.1 | 6.4 ± 1.3 | 21.3 |

| 15-HEPE | 0.2 ± 0.1 | 0.1 ± 0.0 | 1.7 ± 0.4 | 17.0 |

-

Study Design: Animal study with dietary intervention.

-

Intervention: High-fat diet supplemented with EPA ethyl esters (2% of energy).

-

Note: Data are presented as mean ± SEM. This study highlights a significant increase in various HEPEs, including this compound, in adipose tissue.

Experimental Protocols

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for the analysis of this compound and other eicosanoids.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.

1. Materials and Reagents:

-

This compound analytical standard

-

Deuterated internal standard (e.g., 11-HETE-d8)

-

HPLC-grade methanol, acetonitrile, water, and isopropanol

-

Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human plasma samples

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add 10 µL of the internal standard mixture.

-

Add 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane.

-

Vortex mix for three minutes.

-

Centrifuge at 2000 x g for five minutes at room temperature.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 15% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for enhanced resolution and sensitivity.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase:

-

Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v)

-

Mobile Phase B: Acetonitrile/isopropanol (50/50, v/v)

-

-

Gradient Elution:

-

0-4.0 min: 0.1-55% B

-

4.0-4.5 min: 55-99% B

-

4.5-5.0 min: 99% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.

-

Ionization Mode: Electrospray Ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: Precursor ion (m/z) 317 -> Product ion (m/z) 215

4. Quantification:

-

Quantification is performed using the stable isotope dilution method.

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

The concentration of this compound in the samples is determined from the calibration curve.

Signaling Pathways and Visualizations

This compound is not merely a passive biomarker; it is a bioactive lipid mediator that can influence various cellular processes. The following diagrams, generated using the DOT language, illustrate the biosynthesis of this compound from EPA and a potential signaling pathway through which it may exert its effects.

Biosynthesis of this compound from EPA

Caption: Biosynthesis of this compound from EPA via enzymatic pathways.

Experimental Workflow for this compound Quantification

Caption: Workflow for quantifying this compound in biological samples.

Potential Signaling Pathway of HEPEs

HEPEs, including this compound, are thought to exert some of their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Caption: Potential signaling of this compound via PPAR activation.

Conclusion

This compound is a sensitive, specific, and functionally relevant biomarker of omega-3 supplementation. Its levels in various biological tissues directly reflect the intake and metabolism of EPA. The well-established LC-MS/MS methods for its quantification provide a robust tool for clinical and preclinical research. Furthermore, the elucidation of its role in cellular signaling pathways opens up new avenues for understanding the molecular mechanisms underlying the therapeutic benefits of omega-3 fatty acids. The integration of this compound analysis into future studies will undoubtedly enhance our understanding of omega-3 PUFA metabolism and aid in the development of targeted nutritional and pharmaceutical interventions.

References

- 1. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Efficacy of the omega-3 fatty acids supplementation on inflammatory biomarkers: An umbrella meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omega-3 Fatty Acid Blood Levels Clinical Significance Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship Between the Omega-3 Index and Specialized Pro-resolving Lipid Mediators in Patients with Peripheral Arterial Disease Taking Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of 11-HEPE in Biological Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction